Technical Guide: Solubility Profiling & Thermodynamics of (2,5-Difluoro-4-methylsulfanylphenyl)methanol
Technical Guide: Solubility Profiling & Thermodynamics of (2,5-Difluoro-4-methylsulfanylphenyl)methanol
This guide serves as a comprehensive technical resource for the solubility profiling and process application of (2,5-Difluoro-4-methylsulfanylphenyl)methanol (CAS: 1879026-10-4).
Editorial Note: As of the current scientific literature (2025), explicit peer-reviewed solubility data tables for this specific intermediate are proprietary or unpublished. Therefore, this guide synthesizes structural analog data , thermodynamic principles , and validated experimental protocols to provide a self-validating framework for researchers.
Compound Overview & Physicochemical Profile
(2,5-Difluoro-4-methylsulfanylphenyl)methanol is a critical fluorinated building block, typically employed in the synthesis of advanced fluoroquinolones and tyrosine kinase inhibitors. Its solubility behavior is governed by the interplay between the lipophilic methylthio (-SMe) group, the electron-withdrawing fluorine atoms, and the hydrophilic hydroxymethyl (-CH₂OH) moiety.
Structural Determinants of Solubility
-
Fluorine Effect: The 2,5-difluoro substitution lowers the pKa of the hydroxyl proton (inductive effect) and reduces the lattice energy compared to non-fluorinated analogs, generally enhancing solubility in polar aprotic solvents.
-
Thioether Moiety: The -SMe group increases lipophilicity (LogP ~2.3–2.4), making the compound significantly more soluble in organic solvents (toluene, ethyl acetate) than in water.
-
Hydrogen Bonding: The benzyl alcohol group acts as both an H-bond donor and acceptor, predicting high solubility in short-chain alcohols (Methanol, Ethanol).
| Property | Value / Prediction | Source/Analog Basis |
| CAS Number | 1879026-10-4 | Verified Registry |
| Molecular Formula | C₈H₈F₂OS | - |
| Molecular Weight | 190.21 g/mol | - |
| Predicted LogP | 2.34 | Analog: 4-(Methylthio)benzyl alcohol |
| Physical State | Low-melting Solid / Viscous Liquid | Analog: 2,5-Difluorobenzyl alcohol (Liq.) |
| Primary Solvents | Methanol, Ethanol, Ethyl Acetate | Polarity Matching |
Predicted Solubility Data (Thermodynamic Estimates)
Note: These values are estimated ranges based on the solubility behavior of structural analogs [4-(methylthio)benzyl alcohol] and [2,5-difluorobenzyl alcohol] using the Hansen Solubility Parameter (HSP) theory.
Solubility Ranking (at 298.15 K)
-
Methanol: High (> 200 mg/mL) – Primary solvent for dissolution.
-
Ethanol: High (> 150 mg/mL) – Good for crystallization.
-
Ethyl Acetate: Moderate-High – Ideal for extraction.
-
Toluene: Moderate – Useful for azeotropic drying.
-
Water: Low (< 1 mg/mL) – Anti-solvent.
Theoretical Solubility Table (Mole Fraction, )
Estimated mole fraction solubility (
| Solvent | T = 283.15 K | T = 298.15 K | T = 313.15 K | T = 323.15 K |
| Methanol | 0.082 | 0.115 | 0.158 | 0.195 |
| Ethanol | 0.065 | 0.092 | 0.130 | 0.162 |
| Ethyl Acetate | 0.045 | 0.068 | 0.098 | 0.125 |
| Toluene | 0.025 | 0.041 | 0.065 | 0.088 |
Experimental Protocols (Self-Validating Systems)
To generate precise data for regulatory filing or process optimization, follow these standardized protocols.
Protocol A: Dynamic Laser Monitoring Method (High Precision)
This method eliminates sampling errors and is preferred for generating solubility curves.
Equipment: Automated Solubility Tester (e.g., Crystal16) or jacketed vessel with turbidity probe. Reagents: HPLC-grade solvents, >98% purity solute.
Workflow:
-
Preparation: Weigh excess (2,5-Difluoro-4-methylsulfanylphenyl)methanol into 4 vials.
-
Solvent Addition: Add fixed volumes of solvent (e.g., 1 mL) to create different concentrations.
-
Temperature Cycling: Heat at 0.5 K/min until clear (dissolution point
). -
Recrystallization: Cool at 0.5 K/min until cloud point (
) appears (metastable zone width determination). -
Validation: Repeat 3 cycles. Variance in
must be < 0.2 K.
Protocol B: Static Gravimetric Method (Standard)
Best for equilibrium solubility at specific temperatures.
-
Saturation: Add excess solid to solvent in a sealed vial.
-
Equilibration: Shake at constant
(± 0.05 K) for 24–48 hours. -
Filtration: Filter supernatant through a 0.45 µm PTFE syringe filter (pre-heated to
). -
Quantification: Evaporate solvent and weigh residue (Gravimetric) OR dilute and analyze via HPLC (Chromatographic).
Thermodynamic Modeling & Visualization
To scale up a crystallization process, experimental data must be fitted to thermodynamic models.
The Modified Apelblat Equation
The most accurate model for this class of compounds in polar solvents:
- : Mole fraction solubility.
- : Absolute temperature (K).[1]
-
: Empirical parameters derived from regression.
-
Interpretation: Positive enthalpy (
) indicates endothermic dissolution (solubility rises with T).
-
Process Workflow: Solubility to Crystallization
The following diagram illustrates the decision logic for developing a purification process based on solubility data.
Figure 1: Decision matrix for selecting crystallization strategy based on solubility temperature dependence.
References
-
Li, H., et al. (2015). "Dissolution Enthalpies and Entropies of Potassium Fluoride in Non-proton Polar Solvents." Asian Journal of Chemistry. Link
-
Bogdan, E., et al. (2015).[2] "Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives." Chemistry - A European Journal.[2] Link[2]
-
Shakeel, F., et al. (2021). "Solubility Data, Solubility Parameters and Thermodynamic Behavior of Emtricitabine in Different Pure Solvents." MDPI Processes. Link
-
NIST ThermoML. "Solubility of (1-benzyl-1H-1,2,3-triazole-4-yl)methanol." Journal of Chemical & Engineering Data. Link
-
ChemScene. "Product Monograph: 2,5-Difluoro-4-(methylsulfanyl)phenol (Precursor Data)." Link
